molecular formula C11H22NO5P B5137658 3-[Diethoxyphosphorylmethyl(prop-2-enyl)amino]propanoic acid

3-[Diethoxyphosphorylmethyl(prop-2-enyl)amino]propanoic acid

Cat. No.: B5137658
M. Wt: 279.27 g/mol
InChI Key: LXUVWJWCNOMUTR-UHFFFAOYSA-N
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Description

3-[Diethoxyphosphorylmethyl(prop-2-enyl)amino]propanoic acid is an organic compound with the molecular formula C10H20NO5P This compound is characterized by the presence of a diethoxyphosphoryl group, a prop-2-enyl group, and an amino propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Diethoxyphosphorylmethyl(prop-2-enyl)amino]propanoic acid typically involves the reaction of diethyl phosphite with an appropriate allylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the diethoxyphosphoryl group. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[Diethoxyphosphorylmethyl(prop-2-enyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the diethoxyphosphoryl group to a phosphine oxide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted amino propanoic acid derivatives.

Scientific Research Applications

3-[Diethoxyphosphorylmethyl(prop-2-enyl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Diethoxyphosphorylmethyl(prop-2-enyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The prop-2-enyl group may also play a role in binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Diethoxyphosphorylmethyl(prop-2-enyl)amino]propanoic acid is unique due to its combination of a diethoxyphosphoryl group and a prop-2-enyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[diethoxyphosphorylmethyl(prop-2-enyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22NO5P/c1-4-8-12(9-7-11(13)14)10-18(15,16-5-2)17-6-3/h4H,1,5-10H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUVWJWCNOMUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN(CCC(=O)O)CC=C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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